(R)-1-Boc-3-(aminomethyl)piperidine
Overview
Description
®-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine derivative with the molecular formula C11H22N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which helps in stabilizing the molecule during chemical reactions.
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Mode of Action
Piperidine derivatives have been shown to interact with various signaling molecules such as cell cycle proteins, anti-apoptotic proteins, and proinflammatory cytokines . They can regulate multiple signaling pathways essential for the establishment of diseases .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Pharmacokinetics
Piperidine derivatives have been reported to have bioavailability-enhancing abilities .
Result of Action
Piperidine derivatives have been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(aminomethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(aminomethyl)piperidine.
Protection: The amino group of ®-3-(aminomethyl)piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Purification: The resulting ®-1-Boc-3-(aminomethyl)piperidine is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-3-(aminomethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(aminomethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted piperidine derivatives.
Deprotection Reactions: The major product is ®-3-(aminomethyl)piperidine.
Coupling Reactions: The major products are amide-linked compounds.
Scientific Research Applications
®-1-Boc-3-(aminomethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs for various therapeutic areas, including central nervous system disorders and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-(aminomethyl)piperidine: The enantiomer of ®-1-Boc-3-(aminomethyl)piperidine with similar chemical properties but different biological activity.
®-1-Boc-4-(aminomethyl)piperidine: A structural isomer with the amino group at the 4-position instead of the 3-position.
®-1-Boc-2-(aminomethyl)piperidine: Another structural isomer with the amino group at the 2-position.
Uniqueness
®-1-Boc-3-(aminomethyl)piperidine is unique due to its specific stereochemistry and the position of the amino group on the piperidine ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXYQIMXTUMJB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363586 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140645-23-4 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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